molecular formula C14H19N3O4S2 B2648145 N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide CAS No. 2034397-06-1

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B2648145
CAS No.: 2034397-06-1
M. Wt: 357.44
InChI Key: CULWHIRYGKUDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazole-sulfonamide core (C₆H₃N₂S₂O₂) linked to a 3-hydroxy-3-(oxan-4-yl)propyl chain.

Properties

IUPAC Name

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S2/c18-12(10-5-8-21-9-6-10)4-7-15-23(19,20)13-3-1-2-11-14(13)17-22-16-11/h1-3,10,12,15,18H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULWHIRYGKUDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNS(=O)(=O)C2=CC=CC3=NSN=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:

    Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of o-phenylenediamine with sulfur-containing reagents under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiadiazole core with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Hydroxypropyl-oxane Moiety: The hydroxypropyl-oxane moiety can be attached through a nucleophilic substitution reaction, where the hydroxy group of the oxane ring reacts with a suitable leaving group on the propyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiadiazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. The benzothiadiazole core can interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with benzothiadiazole-sulfonamide derivatives and related heterocycles. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Reported Activity Molecular Weight
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide (Target) Benzothiadiazole-sulfonamide 3-hydroxy-3-(oxan-4-yl)propyl Not explicitly reported (inferred: potential receptor modulation) ~383.4 g/mol*
VU0255035 (N-[3-oxo-3-[4-(4-pyridinyl)-1-piperazinyl]propyl]-2,1,3-benzothiadiazole-4-sulfonamide) Benzothiadiazole-sulfonamide 3-oxo-3-(4-pyridinyl-piperazinyl)propyl Selective M1 muscarinic acetylcholine receptor (mAChR) antagonist; tested in dystonia models ~487.5 g/mol
N-(2-aminoethyl)-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide 2-aminoethyl No explicit activity reported; sulfonamide group suggests enzyme inhibition potential ~255.3 g/mol
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide Benzothiadiazole-sulfonamide 3-ethoxypropylamino-quinoxaline Quinoxaline derivatives often target kinases or receptors; activity uncharacterized ~472.5 g/mol

*Calculated based on molecular formula (C₁₄H₁₉N₃O₄S₂).

Key Differences and Implications

Substituent Effects on Bioactivity: The oxan-4-yl group in the target compound may enhance solubility compared to VU0255035’s pyridinyl-piperazinyl chain, which confers selectivity for M1 mAChRs . The 3-hydroxy group introduces hydrogen-bond donor capacity, contrasting with VU0255035’s ketone, which may alter receptor binding kinetics.

The quinoxaline-linked compound expands π-π stacking capacity, a feature common in kinase inhibitors.

Therapeutic Potential: VU0255035’s M1 antagonism highlights benzothiadiazole-sulfonamides as CNS drug candidates . The target compound’s oxane ring may confer metabolic stability, a critical factor in pharmacokinetics.

Research Findings and Data

Physicochemical Properties

Property Target Compound VU0255035 Aminoethyl Derivative Quinoxaline Derivative
LogP (Predicted) ~1.8 ~2.5 ~0.9 ~3.1
Hydrogen Bond Donors 2 (NH, OH) 1 (NH) 2 (NH₂, NH) 2 (NH, SO₂NH)
Rotatable Bonds 5 7 3 9

Biological Activity

N-[3-hydroxy-3-(oxan-4-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antitumor and antimicrobial properties, supported by research findings and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiadiazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

(Exact values for xx, yy, zz, aa, and bb depend on the specific molecular composition of the compound).

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358), it was found that:

  • IC50 Values :
    • A549: 6.26 ± 0.33 μM
    • HCC827: 6.48 ± 0.11 μM
    • NCI-H358: 20.46 ± 8.63 μM (in 3D assays)

These results indicate that the compound exhibits potent cytotoxicity, particularly in two-dimensional assays compared to three-dimensional formats, suggesting a promising avenue for further development as an antitumor agent .

Antimicrobial Activity

The antibacterial properties of benzothiadiazole derivatives have also been explored. The compound's activity was evaluated against Gram-positive and Gram-negative bacteria using broth microdilution testing.

Antimicrobial Testing Results

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusHigh inhibition
Saccharomyces cerevisiaeLow inhibition

These findings suggest that this compound may possess significant antibacterial properties, making it a candidate for further investigation in antimicrobial therapy .

The mechanism by which this compound exerts its biological effects is not yet fully elucidated; however, it is hypothesized that the benzothiadiazole moiety may interact with DNA or cellular proteins, disrupting normal cellular functions and leading to apoptosis in cancer cells .

DNA Binding Studies

In vitro studies have shown that related compounds bind to the minor groove of DNA, potentially interfering with replication and transcription processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.